molecular formula C17H17ClN2O2 B2558806 1-(1H-benzimidazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol CAS No. 1030097-39-2

1-(1H-benzimidazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol

Cat. No. B2558806
M. Wt: 316.79
InChI Key: YWJPPRVPRQOMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-blockers and has been found to exhibit promising activity against various diseases.

Scientific Research Applications

DNA Topoisomerase I Inhibitors

Benzimidazole derivatives, including those similar to 1-(1H-benzimidazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol, have been identified as potential inhibitors of mammalian type I DNA topoisomerases. These enzymes play a crucial role in DNA replication and transcription, making their inhibitors valuable for cancer research and therapy. One study synthesized three 1H-benzimidazole derivatives and evaluated their effects on mammalian type I DNA topoisomerase activity, revealing significant inhibitory effects (Alpan, Gunes, & Topçu, 2007).

Catalytic Applications

Research into ionic liquid-based Ru(II)–phosphinite compounds, including structures related to 1-(1H-benzimidazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol, has demonstrated their efficacy as catalysts in the transfer hydrogenation of various ketones. These findings are significant for chemical synthesis processes, offering efficient and high-conversion solutions for producing alcohols from ketones (Aydemir et al., 2014).

Antimicrobial Activity

A study on the synthesis, characterization, and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives has highlighted their potential in combating microbial infections. These compounds exhibited significant activity against various strains of bacteria and fungi, showcasing the versatility of benzimidazole derivatives in developing new antimicrobials (Salahuddin et al., 2017).

Anticancer Agents

Benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to effectively bind DNA through intercalative modes. These complexes not only bind to DNA but also induce cellular DNA lesions, demonstrating substantial cytotoxic effects against various cancer cell lines. Such research underlines the potential of benzimidazole derivatives in developing novel anticancer therapies (Paul et al., 2015).

properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-8-14(6-7-15(12)18)22-10-13(21)9-20-11-19-16-4-2-3-5-17(16)20/h2-8,11,13,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJPPRVPRQOMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2C=NC3=CC=CC=C32)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,3-benzodiazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol

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